molecular formula C19H24N2O3S B11589249 (5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11589249
M. Wt: 360.5 g/mol
InChI Key: KZWBBGHEEUYRHX-VBKFSLOCSA-N
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Description

The compound (5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexyl group, a dimethoxyphenyl group, and an imidazolidinone core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the cyclohexyl and dimethoxyphenyl groups through various substitution reactions. The final step often involves the formation of the sulfanylidene group under controlled conditions, such as using thiol reagents in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone core or the aromatic rings, potentially yielding a variety of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the context of diseases where modulation of specific molecular pathways is beneficial. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity profile make it suitable for a range of applications.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazolidin-4-one
  • (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups and structural features. The presence of the cyclohexyl group and the specific arrangement of the dimethoxyphenyl and sulfanylidene groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2O3S/c1-20-16(12-13-11-15(23-2)9-10-17(13)24-3)18(22)21(19(20)25)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3/b16-12-

InChI Key

KZWBBGHEEUYRHX-VBKFSLOCSA-N

Isomeric SMILES

CN1/C(=C\C2=C(C=CC(=C2)OC)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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